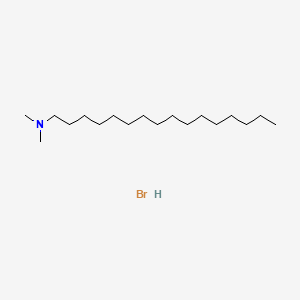

Hexadecyldimethylammonium bromide

Description

Contextualization within Quaternary Ammonium (B1175870) Surfactant Chemistry

Quaternary ammonium compounds (QACs) represent a class of cationic surfactants that were first developed in 1916 and recognized for their biocidal properties. The general structure of a QAC features a central nitrogen atom bonded to four other atoms, conferring a permanent positive charge. This cationic nature is a defining feature that governs their chemical behavior and applications.

The evolution of QACs has been marked by generational advancements aimed at enhancing their efficacy and expanding their utility. The first generation, developed in 1935, included alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). Subsequent generations saw modifications to the alkyl groups and combinations of different QACs to improve biocidal activity, detergency, and reduce toxicity.

Hexadecyldimethylammonium bromide falls within this broad class of compounds. Its structure consists of a 16-carbon alkyl chain (hexadecyl) attached to a trimethylammonium headgroup, with bromide as the counter-ion. This amphiphilic nature, with a distinct hydrophobic tail and a hydrophilic head, drives its self-assembly in solutions to form micelles and its adsorption at interfaces. As with most surfactants, CTAB forms micelles in aqueous solutions; at 30°C, it forms micelles with an aggregation number of approximately 75–120. wikipedia.org

Evolution of Research Trajectories for this compound and its Analogs

The research trajectory of this compound and its analogs has evolved significantly over time, reflecting broader trends in materials science, biotechnology, and colloid science.

Initially, research focused on the fundamental surfactant properties of CTAB, such as its critical micelle concentration (CMC), and its applications as an antiseptic and disinfectant. wikipedia.org Its ability to disrupt cell membranes made it an effective agent against bacteria and fungi.

A significant turning point in the research application of CTAB was its adoption in molecular biology for DNA extraction, particularly from plant tissues. The "CTAB method," developed in the 1980s, became a cornerstone protocol for isolating high-quality DNA from organisms rich in polysaccharides and polyphenols, which can interfere with subsequent molecular analyses.

The advent of nanotechnology in the late 20th and early 21st centuries opened up new avenues for CTAB research. Scientists discovered its utility as a structure-directing agent or template in the synthesis of various nanoparticles, including gold nanorods and mesoporous silica (B1680970) nanoparticles. wikipedia.org The ability of CTAB to form micelles and other organized structures in solution allows for the controlled growth and shaping of these nanomaterials.

More recent research has explored the modification of surfaces with CTAB to alter their properties, such as in the preparation of organoclays for environmental remediation. nih.gov Furthermore, the study of CTAB analogs, such as those with different alkyl chain lengths (e.g., Dodecyltrimethylammonium (B156365) bromide - C12TAB, Tetradecyltrimethylammonium bromide - C14TAB), and the development of "gemini" surfactants, which consist of two surfactant molecules linked together, represent a move towards designing surfactants with tailored properties for specific applications. nih.govresearchgate.net These studies often compare the performance of these analogs to the well-established properties of CTAB.

Key Research Paradigms and Fundamental Inquiries

The academic research involving this compound is driven by several key paradigms and fundamental inquiries:

Self-Assembly and Micellization: A primary research focus is understanding the principles governing the self-assembly of CTAB molecules in solution. This includes determining the critical micelle concentration (CMC) under various conditions (e.g., temperature, presence of electrolytes or other additives) and characterizing the size, shape, and structure of the resulting micelles. For instance, in the presence of sodium salicylate (B1505791) (NaSal), CTAB can form long, flexible wormlike micelles. nih.gov

Interfacial Behavior and Adsorption: Researchers investigate how CTAB adsorbs at various interfaces, such as air-water, liquid-solid, and liquid-liquid interfaces. This is crucial for its role in stabilizing emulsions and dispersions, as well as for modifying the surface properties of materials. Studies have explored the formation of mixed monolayers of CTAB and alkanes at the air-water interface. nih.gov

Template-Directed Synthesis of Materials: A significant paradigm is the use of CTAB as a soft template for the synthesis of nanostructured materials. Key inquiries in this area revolve around understanding the mechanism by which CTAB micelles direct the formation of specific nanoparticle shapes (e.g., rods, spheres) and porous structures. The concentration of CTAB is a critical parameter that influences the final morphology of the synthesized materials.

Biomolecule Interaction and Extraction: The interaction of CTAB with biomolecules, particularly DNA, forms another major research paradigm. The fundamental inquiry here is the physicochemical basis of the CTAB DNA extraction method. This involves understanding how CTAB facilitates cell lysis, selectively precipitates polysaccharides, and protects DNA from degradation.

Structure-Property Relationships in Surfactant Analogs: A growing area of research involves the synthesis and characterization of CTAB analogs to establish clear structure-property relationships. By systematically varying the length of the hydrophobic tail or the structure of the hydrophilic headgroup (as in gemini (B1671429) surfactants), researchers aim to understand how these molecular features influence properties like CMC, surface tension reduction, and interaction with other molecules. researchgate.net This knowledge is vital for the rational design of new surfactants with enhanced performance for specific applications.

Interactive Data Table: Properties of this compound (CTAB)

| Property | Value | Source |

| Chemical Formula | C₁₉H₄₂BrN | wikipedia.org |

| Molar Mass | 364.45 g/mol | wikipedia.org |

| Appearance | White powder | wikipedia.org |

| Melting Point | 237-243 °C (decomposes) | wikipedia.org |

| Critical Micelle Concentration (CMC) in water | ~0.92 mM | |

| Aggregation Number in water | ~95 | wikipedia.org |

Interactive Data Table: Comparison of Alkyltrimethylammonium Bromide Surfactants

| Surfactant | Abbreviation | Alkyl Chain Length | Investigated for Wetting Transitions |

| Dodecyltrimethylammonium bromide | C12TAB | 12 | Yes |

| Tetradecyltrimethylammonium bromide | C14TAB | 14 | Yes |

| This compound | CTAB / C16TAB | 16 | Yes |

| (Source: nih.gov) |

Structure

3D Structure of Parent

Properties

CAS No. |

53467-08-6 |

|---|---|

Molecular Formula |

C18H40BrN |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N,N-dimethylhexadecan-1-amine;hydrobromide |

InChI |

InChI=1S/C18H39N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;/h4-18H2,1-3H3;1H |

InChI Key |

VHDPPDRSCMVFAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)C.Br |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Synthetic Pathways for Hexadecyldimethylammonium Bromide

This compound is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. The primary and most established method for its synthesis involves the quaternization of a tertiary amine with an alkyl halide. Specifically, the reaction is between hexadecyldimethylamine (B57324) and methyl bromide.

Alternatively, a common industrial and laboratory-scale synthesis involves the reaction of 1-bromohexadecane (B154569) (also known as cetyl bromide) with dimethylamine. This nucleophilic substitution reaction results in the formation of the desired quaternary ammonium salt. The reaction can be carried out in a suitable solvent, such as an alcohol, or under non-solvent conditions. researchgate.net For instance, reacting 1-bromohexadecane with N-Methyl diethanol amine at 110°C for 110 minutes in a 1.1:1 molar ratio has been shown to be an effective non-solvent method for a similar derivative. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 1-Bromohexadecane | Dimethylamine | This compound | Nucleophilic Substitution (Quaternization) | researchgate.net |

| Hexadecyldimethylamine | Methyl Bromide | This compound | Nucleophilic Substitution (Quaternization) | acs.org |

| [1-14C] Hexadecyl bromide | Trimethylamine | [1-14C] Hexadecyltrimethylammonium bromide | Nucleophilic Substitution (Quaternization) | bohrium.com |

| Cetyl chloride | Trimethylamine | Cetyl-trimethyl ammonium chloride | Nucleophilic Substitution (Quaternization) | google.com |

Table 1: Synthetic Pathways for this compound and Analogs

Synthesis of this compound Gemini (B1671429) Surfactant Analogs

Gemini surfactants are a specialized class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. preprints.orgnih.gov These compounds often exhibit superior physicochemical properties compared to their single-chain counterparts. The synthesis of gemini surfactants based on the hexadecyldimethylammonium structure typically involves one of two main strategies:

The reaction of a long-chain tertiary amine (e.g., hexadecyldimethylamine) with a dihalogenated substrate that acts as the spacer. nih.gov

The reaction of a diamine (e.g., N,N,N′,N′-tetramethylpolymethylene diamine) with an alkyl halide (e.g., 1-bromohexadecane). nih.gov

The yield and efficiency of these reactions are often dependent on the solvent's polarity, with polar, aprotic solvents generally providing the best results. nih.gov

The spacer is a critical component of a gemini surfactant, as its length, flexibility, and chemical nature significantly influence the molecule's properties, such as its ability to form micelles. nih.govnih.gov Researchers have designed and synthesized a wide array of gemini surfactants by modifying this spacer.

Flexible Spacers: Simple polymethylene chains (-(CH₂)s-) are the most common type of spacer. The length 's' can be varied to fine-tune the surfactant's properties. mdpi.com

Rigid Spacers: Spacers incorporating rigid structures, such as a benzene (B151609) ring, have also been synthesized. These rigid spacers can alter the packing of the surfactant molecules at interfaces. nih.gov

Functionalized Spacers: Introducing heteroatoms or functional groups into the spacer can impart unique characteristics. For example, gemini surfactants with ether groups in the spacer, such as 3-oxa-1,5-pentane-bis(N-alkyl-N,N-dimethylammonium bromides), have been created through solvent-free synthesis. nih.gov Other designs include spacers with ester bonds, which can introduce biodegradability. nih.gov

| Spacer Type | Example Structure | Key Feature | Reference |

| Flexible Polymethylene | -(CH₂)s-, s = 3, 4, 5, etc. | Variable length and high flexibility. | mdpi.com |

| Rigid Aromatic | -CH₂-C₆H₄-CH₂- | Reduced flexibility, affects molecular packing. | nih.gov |

| Functionalized Ether | -(CH₂)₂-O-(CH₂)₂- | Increased polarity and potential for hydrogen bonding. | nih.gov |

| Functionalized Ester | -CH₂-OOC-(CH₂)n-COO-CH₂- | Introduces potentially biodegradable linkages. | nih.gov |

Table 2: Examples of Spacer Modifications in Gemini Surfactants

Beyond creating gemini surfactants, the basic structure of this compound can be functionalized to create novel monomeric surfactants with tailored properties. This often involves modifying the hydrophilic head group.

A key strategy is the introduction of hydroxyl groups to the quaternary ammonium head. For example, the surfactant Hexadecyl Methyl Dihydroxyethyl Ammonium Bromide was synthesized by reacting 1-Bromohexadecane (BHD) with N-Methyl diethanol amine (MDEA). researchgate.net This non-solvent synthesis method produces a surfactant with enhanced water solubility and different interaction capabilities due to the presence of the hydroxyl groups. researchgate.net

Another functionalization approach focuses on incorporating intentionally labile bonds to enhance biodegradability. This involves synthesizing quaternary ammonium compounds that contain ester or thioether linkages, which are more susceptible to hydrolysis or microbial degradation compared to the stable C-N and C-C bonds in conventional surfactants. rsc.org

Green Chemical Approaches in Surfactant Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of surfactants. The goal is to develop safer, more efficient, and environmentally benign processes.

A significant advancement in the green synthesis of quaternary ammonium surfactants is the replacement of hazardous methylating agents. acs.orgnih.gov Traditional syntheses often employ toxic and corrosive chemicals like methyl halides (e.g., methyl bromide) or dimethyl sulfate (B86663). acs.orgnih.gov Dimethyl carbonate (DMC) has emerged as a well-known nontoxic and environmentally friendly substitute. acs.orgnih.govresearchgate.net DMC is a green methylating reagent that is more atom-efficient and avoids the production of inorganic salt byproducts that require treatment. acs.org

Another core principle of green surfactant design is creating molecules that are readily biodegradable. This is achieved by incorporating cleavable functional groups, such as ester bonds, into the surfactant's structure. rsc.org These "soft" surfactants can be broken down more easily in the environment, reducing their persistence and potential long-term toxicity. rsc.org

Furthermore, the adoption of solvent-free reaction conditions represents another green approach. researchgate.netnih.gov By eliminating the need for organic solvents, these methods reduce waste, energy consumption, and potential environmental pollution.

| Conventional Method | Green Alternative | Advantage of Green Alternative | Reference |

| Use of toxic methylating agents (e.g., methyl halides, dimethyl sulfate) | Use of Dimethyl Carbonate (DMC) | Non-toxic, environmentally benign, higher atom economy, no inorganic salt byproduct. | acs.orgnih.gov |

| Synthesis of persistent molecules with stable C-C and C-N bonds | Incorporation of labile bonds (e.g., ester, thioether) | Enhanced biodegradability, reduced environmental persistence. | rsc.org |

| Use of organic solvents | Solvent-free synthesis | Reduced waste, lower energy consumption, avoids solvent pollution. | researchgate.netnih.gov |

Table 3: Comparison of Conventional and Green Synthesis Approaches for Quaternary Ammonium Surfactants

Self Assembly Phenomena and Supramolecular Architectures

Micellization Behavior of Hexadecyldimethylammonium Bromide and its Gemini (B1671429) Analogs

The fundamental self-assembly process for surfactants in solution is micellization, the spontaneous formation of colloidal-sized aggregates. For this compound, this process and that of its gemini surfactant analogs—molecules with two hydrophobic tails and two hydrophilic headgroups linked by a spacer—have been extensively studied.

Critical Micelle Concentration (CMC) Determination and Influencing Variables

The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. sci-hub.se It represents the concentration at which the surfactant monomers in solution begin to aggregate into micelles. sci-hub.se For this compound, commonly known as cetyltrimethylammonium bromide (CTAB) when the headgroup is trimethylammonium, the CMC in water is approximately 0.92 to 1.0 mM. sigmaaldrich.com

Several factors can influence the CMC of this compound:

Temperature: The effect of temperature on the CMC of ionic surfactants like this compound can be complex. For some alkyltrimethylammonium bromides, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. sci-hub.semdpi.com

Electrolytes: The addition of electrolytes, such as salts, to solutions of ionic surfactants generally leads to a decrease in the CMC. pharmacy180.com This is attributed to the screening of the electrostatic repulsion between the charged headgroups of the surfactant molecules, which promotes micelle formation. pharmacy180.com

Organic Additives: The presence of organic molecules can alter the CMC. For instance, the addition of alcohols can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. pharmacy180.com

Hydrophobic Chain Length: An increase in the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC. pharmacy180.com This is because a longer chain results in greater hydrophobicity, favoring the transfer of the surfactant molecule from the aqueous environment to the micellar core. pharmacy180.comwikipedia.org

Headgroup Structure: The nature of the hydrophilic headgroup also plays a role. Ionic surfactants generally have higher CMCs than non-ionic surfactants with the same hydrophobic chain length due to repulsive forces between the charged headgroups. aatbio.com The presence of bulky groups in the headgroup can also increase the CMC. aatbio.com

Gemini surfactants, which are dimeric analogs of conventional surfactants, typically exhibit significantly lower CMC values than their single-chain counterparts. This is due to the presence of two hydrophobic tails, which provides a stronger driving force for self-assembly. The nature and length of the spacer connecting the two headgroups also have a notable effect on the CMC and other micellar properties. researchgate.net

| Surfactant | Abbreviation | CMC (mM) in Water | Reference(s) |

| Hexadecyltrimethylammonium bromide | CTAB | 0.9 - 1.0 | sigmaaldrich.comresearchgate.net |

| Butanediyl-1,4-bis(dimethylcetylammonium bromide) | 16-4-16 | - | acs.org |

| Pentanediyl-1,5-bis(dimethylcetylammonium bromide) | 16-5-16 | - | acs.org |

| Hexanediyl-1,6-bis(dimethylcetylammonium bromide) | 16-6-16 | - | acs.org |

Aggregate Number and Micellar Size Distribution Analysis

The aggregation number (N) of a micelle refers to the average number of surfactant molecules that constitute a single micelle. mdpi.com For hexadecyltrimethylammonium bromide (CTAB), the aggregation number in water at 25°C is reported to be around 61. sigmaaldrich.com However, this value can be influenced by factors such as the concentration of the surfactant and the presence of electrolytes. For example, in a 13 mM potassium bromide solution, the aggregation number of CTAB increases to 169. sigmaaldrich.com

The aggregation number of CTAB micelles has been shown to have a linear dependence on the surfactant concentration above the CMC. researchgate.netbohrium.com Time-resolved fluorescence quenching is a common technique used to determine micelle aggregation numbers. researchgate.netbohrium.com Studies have found the aggregation number for CTAB to be in the range of 68–77, with a slight increase as the surfactant concentration increases. researchgate.net Another study reported an aggregation number of 48 for CTAB at its CMC. mdpi.com

The size of the micelles also increases with an increase in the length of the hydrocarbon chain of the surfactant. pharmacy180.com The addition of electrolytes to ionic surfactant solutions not only decreases the CMC but also increases the size of the micelles. pharmacy180.com

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles, and the key parameters include the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. researchgate.netresearchgate.net These parameters provide insight into the spontaneity and the driving forces of the self-assembly process.

The micellization of this compound in aqueous solution is a spontaneous process, as indicated by a negative value of ΔG°m. researchgate.netresearchgate.net This spontaneity is primarily driven by a large positive entropy change (TΔS°m), which is a characteristic feature of the hydrophobic effect. researchgate.net The transfer of the hydrophobic tails from the structured water environment into the core of the micelle leads to a significant increase in the entropy of the system. wikipedia.org

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | Reference(s) |

| 298.15 | Negative | Small negative | Large positive | researchgate.netresearchgate.net |

| 306.2 | Negative | Negative | - | researchgate.net |

| 310.2 | Negative | Negative | - | researchgate.net |

Formation of Vesicular Structures and Bilayers

Under certain conditions, this compound can self-assemble into more complex structures than spherical micelles, such as vesicles and bilayers. nih.govrsc.org Vesicles are closed, spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. The formation of these structures is often influenced by factors like the presence of co-surfactants or other molecules that can alter the packing parameter of the surfactant.

Studies have shown that this compound can interact with lipid membranes, adsorbing to and potentially modifying their structure. nih.gov In the context of self-assembly at interfaces, molecular dynamics simulations have revealed that both cetyltrimethylammonium bromide (CTAB) and its double-chained analog, didodecyldimethylammonium (B1216837) bromide (DDAB), can adsorb onto a mica surface and form bilayer structures. rsc.org While DDAB forms a well-ordered bilayer, the bilayer ordering of CTAB is in competition with the formation of cylindrical micelles. rsc.org The mechanism of vesicle formation, in general, involves the transition from micellar solutions to lamellar phases which can then close upon themselves to form vesicles. nih.gov

Lyotropic Liquid Crystalline Phases and Mesoscale Organization

At higher concentrations, aqueous solutions of this compound can exhibit lyotropic liquid crystalline phases. wikipedia.orgrsc.org Lyotropic liquid crystals are formed when amphiphilic molecules, in the presence of a solvent, organize into ordered structures that have properties intermediate between those of a liquid and a solid crystal. wikipedia.org The type of liquid crystalline phase formed depends on the concentration of the surfactant, temperature, and the presence of other components.

For hexadecyl-based surfactants like cetyltrimethylammonium bromide (CTAB), common lyotropic phases include the hexagonal phase (H₁), where cylindrical micelles are packed in a hexagonal array, and the lamellar phase (Lα), which consists of surfactant bilayers separated by layers of water. rsc.orgnih.gov In some systems, a bicontinuous cubic phase (V₁) has also been identified. rsc.org The formation and type of these mesoscale organizations are a result of the intricate balance of intermolecular forces and the geometric packing of the surfactant molecules. The addition of co-solvents or other amphiphiles can significantly influence the phase behavior. rsc.orgnih.govrsc.org

Mixed Micellization and Co-aggregation with Diverse Surfactants

This compound can form mixed micelles with a variety of other surfactants, including other cationic surfactants, anionic surfactants, and non-ionic surfactants. researchgate.netresearchgate.netmdpi.com The study of mixed micellar systems is of great interest as these mixtures often exhibit synergistic effects, meaning that the properties of the mixture are more favorable than those of the individual components. nih.gov

The interaction between the different surfactant molecules in a mixed micelle can be quantified by an interaction parameter (β), which can be determined using regular solution theory. researchgate.net A negative value of β indicates an attractive interaction or synergism between the surfactants in the mixed micelle, leading to a lower CMC for the mixture compared to the ideal mixed CMC. researchgate.netnih.gov

For example, the mixed micellization of hexadecyltrimethylammonium bromide (CTAB) with the anionic surfactant sodium oleate (B1233923) shows a significant reduction in the CMC compared to the pure components. researchgate.net Similarly, synergistic interactions have been observed in mixtures of CTAB with other cationic surfactants like dodecyltrimethylammonium (B156365) bromide and with gemini surfactants. researchgate.netmdpi.com These interactions can lead to the formation of mixed micelles that are thermodynamically more stable than the micelles of the individual surfactants. nih.gov The composition of the mixed micelle is often different from the nominal composition of the surfactant mixture in the bulk solution. researchgate.net

Complexation with Anionic and Nonionic Surfactants

The interaction of hexadecyltrimethylammonium bromide with other types of surfactants leads to the formation of complex supramolecular structures. These interactions are driven by a combination of electrostatic and hydrophobic forces.

With anionic surfactants, the strong electrostatic attraction between the positively charged head group of this compound and the negatively charged head group of the anionic surfactant is the primary driving force for complexation. This often results in the formation of mixed micelles with properties that are significantly different from those of the individual surfactants. Theoretical investigations involving amino acid-based anionic surfactants have demonstrated that the Gibbs free energy of micellization for the mixed system is more negative than that for ideal mixing, indicating a spontaneous and favorable micellization process. elsevierpure.com

In the case of nonionic surfactants, the interactions are more subtle and are primarily governed by hydrophobic interactions and changes in the packing of the surfactant molecules within the aggregates. When hexadecyltrimethylammonium bromide is mixed with a nonionic surfactant like n-octanol, the nonionic component can incorporate into the mixed adsorption layer at interfaces, leading to synergistic effects on properties like foamability. nih.gov Similarly, studies with the non-ionic surfactant Tween-20 show the formation of mixed micelles where the non-ionic surfactant helps to screen the charge of the cationic surfactant, leading to a lower CMC. medcraveonline.com The solubilization of substances can also be enhanced in these mixed cationic-nonionic micellar systems compared to single micellar systems. researchgate.net

The table below summarizes the interaction parameters in binary surfactant systems involving a non-ionic surfactant (Triton X-100) and ionic surfactants. While not this compound, the data for dodecylpyridinium bromide (a cationic surfactant) provides insight into the behavior of such systems.

| Surfactant System | Interaction Parameter in Mixed Micelles (βm) | Interaction Parameter in Adsorption Layers (βσ) |

| Sodium Dodecyl Sulfate (B86663) / Triton X-100 | - | - |

| Dodecylpyridinium Bromide / Triton X-100 | Negative | Negative |

| Data adapted from studies on similar surfactant systems to illustrate the nature of interactions. Negative values indicate attractive (synergistic) interactions. scielo.org.mx |

Environmental Factor Modulation of Self-Assembly

The self-assembly of this compound is highly sensitive to changes in its environment, including the presence of electrolytes, the pH of the solution, and the temperature. These factors can significantly alter the morphology and phase behavior of the resulting aggregates.

The addition of electrolytes to a solution of this compound generally leads to a decrease in the critical micelle concentration (CMC). researchgate.net This is primarily due to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules by the counterions from the electrolyte. This reduction in repulsion allows the surfactant molecules to aggregate more easily, thus lowering the concentration required for micelle formation.

The type of electrolyte added can also influence the extent of this effect. For instance, the addition of tetra-alkylammonium bromide salts can lead to synergistic hydrophobic interactions between the hydrocarbon chains of the surfactant and the alkyl chains of the salt, further promoting micellization. researchgate.net The presence of electrolytes can also influence the growth of micelles, often leading to a transition from spherical to more elongated, rod-like or worm-like micelles at higher salt concentrations. This change in aggregate morphology is a result of the enhanced screening of head group repulsions, which favors a more compact packing of the surfactant molecules that is accommodated by a cylindrical rather than a spherical geometry.

The table below illustrates the effect of adding an electrolyte (in this case, various salts) on the CMC of a similar cationic surfactant, dodecyltrimethylammonium bromide (DTAB), at 300.55 K.

| Added Electrolyte | Concentration of Electrolyte | CMC of DTAB (mM) |

| None | 0 | - |

| Salt A | Low | Decreased |

| Salt A | High | Further Decreased |

| Salt B (with alkyl chains) | - | Decreased due to synergistic hydrophobic interactions |

| This table is illustrative of the general trend observed for cationic surfactants in the presence of electrolytes. researchgate.net |

pH-Dependent Structural Transitions

While this compound itself is a quaternary ammonium (B1175870) salt and its charge is not directly affected by pH, its self-assembly can be influenced by pH in systems containing other components that are pH-sensitive. For instance, in lipid nanoparticle formulations that include ionizable lipids, the pH of the environment plays a critical role in driving structural transitions. nih.gov

Fluorescence anisotropy measurements in such systems have shown a transition towards larger values with increasing pH, indicating a change in the mobility of molecules within the lipid tail region around a pH of 6.0. nih.gov While there is no direct evidence of phase separation in some mRNA lipid nanoparticles, the pH-dependent shifts observed in these systems are similar to the transitions seen in excess lipid bulk phases. nih.gov

The table below shows a hypothetical sequence of phase transitions in a lipid system containing a cationic ionizable lipid as a function of pH, illustrating the types of changes that can occur.

| pH | Predominant Supramolecular Structure |

| High pH (e.g., 7.4) | Isotropic Inverse Micellar |

| Intermediate pH (e.g., 6.5) | Cubic Fd3m Inverse Micellar |

| Low pH (e.g., 6.0) | Inverse Hexagonal (HII) |

| Very Low pH | Bicontinuous Cubic (Pn3m) |

| This table represents a typical progression of phase transitions observed in ionizable lipid systems as pH is lowered. nih.govnih.gov |

Temperature-Driven Phase Behavior and Transitions

Temperature has a complex effect on the micellization of this compound. Generally, the CMC of ionic surfactants exhibits a U-shaped dependence on temperature. researchgate.net Initially, an increase in temperature often leads to a decrease in the CMC. This is because the desolvation of the hydrophobic tails becomes more favorable at higher temperatures, promoting their aggregation.

However, beyond a certain temperature (the minimum of the U-shaped curve), the CMC starts to increase with a further rise in temperature. researchgate.net This is attributed to the increased kinetic energy of the surfactant monomers and the disruption of the structured water around the hydrophilic head groups, which disfavors micelle formation.

Temperature can also induce phase transitions in concentrated surfactant solutions. For example, an increase in temperature can promote the growth of micelles and lead to transitions from a micellar solution to a liquid crystalline phase. In some systems, temperature changes can also influence the effectiveness of adsorption. For instance, in the adsorption of certain dyes onto surfactant-modified materials, enhanced adsorption has been observed at higher temperatures. nih.gov

The table below illustrates the general trend of the critical micelle concentration (CMC) of an ionic surfactant as a function of temperature.

| Temperature Range | Effect on CMC | Predominant Factor |

| Lower Temperatures | CMC decreases with increasing temperature | Increased desolvation of hydrophobic tails |

| Higher Temperatures | CMC increases with increasing temperature | Increased kinetic energy and disruption of head group hydration |

| This table describes the typical parabolic relationship between temperature and the CMC of ionic surfactants. researchgate.net |

Interactions with Biomolecular Systems and Polyelectrolytes

Hexadecyldimethylammonium Bromide Interactions with Proteins

The interaction between surfactants and proteins is a critical area of study with implications for cosmetics, food science, and pharmaceuticals. The binding of this compound to proteins can induce a range of effects, from alterations in protein conformation to the promotion or inhibition of aggregation.

Molecular Binding Mechanisms and Stoichiometric Ratios

The binding of this compound to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. As a cationic surfactant, its positively charged headgroup is electrostatically attracted to negatively charged residues on the protein surface. Concurrently, the long hydrophobic hexadecyl tail can interact with hydrophobic patches on the protein.

The stoichiometry of this binding—the ratio of surfactant molecules to protein molecules—can be determined using techniques such as mass spectrometry. These methods allow for the analysis of the intact protein-surfactant complex, providing information on the number of bound surfactant molecules. nih.govnih.gov The stoichiometry is not fixed and can vary depending on factors like the concentrations of both the protein and the surfactant, the pH of the solution, and the ionic strength of the medium. researchgate.net

Studies on the interaction between bovine serum albumin (BSA) and similar cationic surfactants, such as cetyldimethylethylammonium bromide (CDMEAB), have shown that the presence of electrolytes can influence the critical micelle concentration and promote favorable interactions. nih.gov Molecular docking analyses have further elucidated that electrostatic and hydrophobic forces are the main stabilizing factors in the formation of protein-surfactant complexes. nih.gov

Surfactant-Induced Conformational Dynamics of Proteins

The binding of this compound can significantly alter the three-dimensional structure of proteins. nih.gov These conformational changes can be monitored using various spectroscopic techniques, including circular dichroism (CD) and fluorescence spectroscopy.

For instance, changes in the far-UV CD spectrum of a protein upon addition of the surfactant can indicate shifts in secondary structure content, such as a decrease in α-helical structure and an increase in β-sheet or random coil conformations. researchgate.net Fluorescence spectroscopy, particularly by monitoring the intrinsic fluorescence of tryptophan residues, can reveal changes in the local environment of these residues, often indicating unfolding or exposure of hydrophobic regions to the solvent. nih.gov

The interaction of surfactants with proteins like human serum albumin (HSA) and bovine serum albumin (BSA) has been a subject of extensive research. researchgate.netnih.govnih.govnih.govrsc.org Studies have shown that cationic surfactants can cause both unfolding and stabilization of protein structure depending on the concentration. At low concentrations, the surfactant may bind to specific sites and induce localized conformational changes. At higher concentrations, particularly above the critical micelle concentration (CMC), the cooperative binding of surfactant molecules can lead to more extensive unfolding of the protein.

Influence on Protein Aggregation and Fibrillation Processes

Protein aggregation and the formation of amyloid fibrils are associated with a number of diseases. rsc.org The interaction of surfactants with proteins can either promote or inhibit these aggregation processes.

Cationic surfactants like cetyltrimethylammonium bromide (CTAB), a close structural analog of this compound, have been shown to induce amyloid fibril formation in proteins like concanavalin (B7782731) A at physiological pH. rsc.org This effect is thought to be mediated by a combination of electrostatic and hydrophobic interactions that destabilize the native protein structure and favor the formation of β-sheet-rich aggregates. rsc.org

Conversely, in some systems, surfactants can inhibit aggregation by stabilizing a partially folded state of the protein or by coating the protein surface, thereby preventing protein-protein interactions that lead to aggregation. The outcome of the interaction—whether it promotes or inhibits aggregation—is highly dependent on the specific protein, the surfactant concentration, and the solution conditions. The ability to accelerate protein aggregation can also be a valuable tool for rapidly screening potential inhibitors of this process. rsc.orgnih.gov

Complexation with Polyelectrolytes and Polymeric Systems

The interaction between this compound and oppositely charged polyelectrolytes leads to the formation of polyelectrolyte-surfactant complexes (PESCs). These complexes exhibit a rich variety of structures and properties, driven by a balance of electrostatic and hydrophobic forces. nih.gov

Formation of Electroactive Polyelectrolyte-Surfactant Complexes

The formation of complexes between polyelectrolytes and surfactants is a well-studied phenomenon. researchgate.net When this compound, a cationic surfactant, is mixed with an anionic polyelectrolyte, the initial interaction is dominated by electrostatic attraction. aps.org This leads to the binding of surfactant molecules to the polyelectrolyte chain.

As the surfactant concentration increases, hydrophobic interactions between the alkyl tails of the bound surfactant molecules become more significant, leading to the formation of micelle-like aggregates along the polyelectrolyte chain. aps.orgnih.gov These complexes can exhibit electroactive properties, meaning their electrical characteristics can be modulated by external stimuli. The structure and properties of these complexes are influenced by factors such as the charge density of the polyelectrolyte, the concentration of both components, and the presence of salt. nih.govresearchgate.net The formation of these complexes can often be controlled by adjusting the pH of the solution, especially when dealing with weak polyelectrolytes. nih.govnih.gov

Layer-by-Layer Assembly Techniques

Layer-by-layer (LbL) assembly is a versatile technique for creating thin films with controlled nanoscale architecture. sigmaaldrich.comsigmaaldrich.com This method involves the sequential adsorption of positively and negatively charged species onto a substrate to build up a multilayered film. nih.gov

This compound, as a cationic surfactant, can be used as one of the building blocks in LbL assembly in conjunction with anionic polyelectrolytes. The driving force for the assembly is primarily the electrostatic interaction between the oppositely charged layers. nih.gov This technique allows for the incorporation of a wide variety of materials, including proteins and nanoparticles, into the film structure. nih.govrsc.org

LbL-assembled films have a broad range of potential applications in biomedicine, including drug delivery and tissue engineering. nih.gov The ability to precisely control the film thickness and composition at the nanoscale makes LbL a powerful tool for creating functional surfaces and coatings. rsc.org

Interactive Data Table: Interactions of this compound and Analogs with Biomolecules

| Interacting Molecule | Surfactant | Key Findings | Techniques Used |

| Human Serum Albumin (HSA) | 1,6-bis(N,N-hexadecyl dimethyl ammonium) bromide | Interactions are influenced by surfactant aggregate size, charge, concentration, and pH. | Atomic Force Microscopy, Circular Dichroism, Molecular Docking |

| Rabbit Serum Albumin (RSA) | Cetyltrimethylammonium bromide (CTAB) | Formation of protein-surfactant complexes is monitored by electrostatic and hydrophobic forces. | UV-visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Atomic Force Microscopy |

| Bovine Serum Albumin (BSA) | Cetyldimethylethylammonium bromide (CDMEAB) | Electrolytes promote favorable interactions; spontaneity of micellization confirmed by negative ΔG⁰m values. | Conductivity Measurements, Molecular Dynamics Simulation |

| Concanavalin A | Cetyltrimethylammonium bromide (CTAB) | Low concentrations of CTAB induce amyloid fibril formation at physiological pH. | Far-UV CD, FTIR, Rayleigh Scattering, Fluorescence Spectroscopy, Transmission Electron Microscopy |

| Sodium Carboxymethylcellulose (NaCMC) | Dodecyltrimethylammonium (B156365) bromide (DTAB) | Salt concentration markedly influences complex formation; can enhance or screen interactions. | Microcalorimetry, Turbidimetric Titration, Fluorescence Measurements, Fluorescence Polarization |

Interaction with Nucleic Acids

This compound, a cationic surfactant, exhibits significant interactions with nucleic acids, which are polyanions. This interaction is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup of the surfactant and the negatively charged phosphate (B84403) backbone of the nucleic acids. These interactions lead to complex processes such as DNA compaction and the formation of organized molecular assemblies known as lipoplexes.

DNA Compaction and Lipoplex Formation Mechanisms

The process of DNA compaction by this compound is a complex phenomenon driven by a combination of electrostatic and hydrophobic forces. aps.org Initially, at low concentrations, individual surfactant molecules bind to the DNA chain primarily through electrostatic attraction between the cationic head groups and the anionic phosphate groups of the DNA backbone. aps.org This initial binding helps to neutralize the negative charge of the DNA.

As the concentration of the surfactant increases, a critical point is reached where hydrophobic interactions between the long hydrocarbon tails of the bound surfactant molecules become the dominant driving force. aps.org This leads to the aggregation of surfactant molecules along the DNA strand, resulting in a significant collapse and compaction of the DNA molecule. aps.org This compaction is an entropically driven process, largely due to the release of counterions from both the DNA and the surfactant molecules into the surrounding solution. nih.govnih.gov

Structural Analysis of Nucleic Acid-Surfactant Assemblies

The self-assembled structures formed between this compound and nucleic acids have been investigated using techniques such as small-angle X-ray diffraction (SAXD). These studies reveal that DNA and the surfactant can form highly ordered phases. nih.gov

A common structure observed for these complexes is a two-dimensional intercalated hexagonal phase. nih.govaps.org In this arrangement, the DNA strands are located within a matrix of cylindrical surfactant micelles. One proposed model suggests that each DNA strand is surrounded by three cylindrical micelles. aps.org Another analysis of the structure and stoichiometry of these complexes supports a model with a 1:2 micelle-to-DNA stoichiometry, which was found to be consistent with both X-ray diffraction data and elemental analysis. nih.gov

The presence of co-surfactants, such as hexanol, can influence the structure of these assemblies. Research has shown that with increasing concentrations of a co-surfactant, the complexes can undergo transitions from a hexagonal to a lamellar and then back to a hexagonal structure. nih.gov Quantitative analysis has identified these as transitions from an intercalated hexagonal (HI) structure at low co-surfactant concentrations to an inverted hexagonal (HII) phase at higher concentrations. aps.orgnih.gov

The table below summarizes findings from structural analyses of DNA-Hexadecyldimethylammonium bromide complexes.

| Parameter | Finding | Technique | Reference |

| Phase Structure | Two-dimensional hexagonal phase | Small-Angle X-ray Diffraction (SAXD) | nih.gov |

| Stoichiometry | 1:2 micelle-to-DNA ratio found to be most consistent with data | SAXD, Elemental Analysis | nih.gov |

| Structural Model | Intercalated hexagonal structure with DNA surrounded by cylindrical micelles | Modeling based on SAXD data | aps.org |

| Effect of Co-surfactant (Hexanol) | Transition from hexagonal to lamellar to hexagonal phase with increasing concentration | Small-Angle X-ray Diffraction (SAXD) | nih.gov |

| Phase Identification | Intercalated hexagonal (HI) at low hexanol, Inverted hexagonal (HII) at high hexanol | Quantitative analysis of SAXD data | nih.gov |

Interfacial Phenomena and Adsorption Mechanisms

Adsorption at Air-Water Interfaces

The behavior of hexadecyldimethylammonium bromide at the air-water interface is a classic example of surfactant adsorption, leading to the formation of organized molecular layers and a reduction in surface tension.

At the air-water interface, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. This results in the formation of a monolayer where the hydrophobic tails are oriented towards the air and the hydrophilic headgroups remain in the water. The dynamics of this process are influenced by factors such as bulk concentration and temperature. Studies have shown that the formation of these monolayers can be kinetically controlled, with diffusion from the bulk solution to the interface being a key rate-determining step, particularly near the critical micelle concentration (CMC). nih.gov Below the CMC, kinetic barriers to adsorption may exist, while at concentrations well above the CMC, steric hindrances can also play a role. nih.gov The presence of other electrolytes, such as sodium bromide, can influence the packing and ordering of the surfactant molecules at the interface by shielding the electrostatic repulsion between the charged headgroups, leading to a more condensed monolayer. jpn.org

The accumulation of this compound at the air-water interface leads to a reduction in the interfacial tension. This reduction can be quantified using techniques like the drop weight method or by measuring surface pressure with a Langmuir trough. The extent of this reduction is dependent on the surfactant concentration, with a more significant decrease observed as the concentration approaches the CMC.

The surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area of the interface, can be determined from surface tension measurements using the Gibbs adsorption isotherm. youtube.com This thermodynamic relationship links the change in surface tension with the change in the chemical potential (or concentration) of the surfactant in the bulk solution. youtube.com Experimental data has shown that the surface excess of this compound increases with its bulk concentration until it reaches a plateau at or near the CMC. jpn.org The addition of an electrolyte like sodium bromide can lead to an increase in the surface excess at a given surfactant concentration. jpn.org

Table 1: Adsorption Parameters of Hexadecyltrimethylammonium Bromide (CTAB) at the Air-Water Interface in the Presence of Sodium Bromide (NaBr) jpn.org

| NaBr Concentration (M) | Adsorption Coefficient, K | Molecular Area at Saturation, A₀² (Ų) |

| 0.0001 | - | - |

| 0.0004 | - | - |

| 0.001 | - | - |

| 0.002 | - | - |

| 0.005 | - | - |

| 0.01 | - | - |

| 0.02 | - | - |

| 0.05 | - | - |

Adsorption on Solid-Liquid Interfaces

The adsorption of this compound onto solid surfaces from a liquid phase is a critical process in various applications, including surface modification of materials and the formulation of colloidal dispersions.

This compound is widely used to modify the surface properties of inorganic materials like clays (B1170129) (e.g., montmorillonite) and zeolites. mdpi.comnih.gov These materials typically possess a negatively charged surface, which facilitates the adsorption of the positively charged hexadecyldimethylammonium cations via electrostatic interactions. This modification transforms the originally hydrophilic surface into a hydrophobic one. nih.gov

In the case of zeolites, the modification with this surfactant can alter their textural properties. For instance, the surfactant molecules can block micropores and lead to a larger average pore diameter. mdpi.com The modification can also create a more uniform surface coverage, preventing particle aggregation and, in some cases, increasing the specific surface area. mdpi.com This surface modification is crucial for enhancing the adsorption capacity of these materials for certain pollutants, such as herbicides, from water. mdpi.comnih.gov

The adsorption of this compound on the surface of nanoparticles, such as gold nanoparticles, is fundamental to their synthesis and stabilization in aqueous solutions. nih.govrsc.org During the synthesis of gold nanorods, a bilayer of the surfactant typically forms on the nanoparticle surface, preventing their aggregation. rsc.org This bilayer consists of an inner layer where the cationic headgroups are electrostatically bound to the negatively charged nanoparticle surface, and an outer layer where the hydrophobic tails of the two layers are associated.

The self-assembly of this compound on the surface of citrate-capped gold nanoparticles has been shown to be a multi-stage process. nih.gov Initially, the surfactant molecules adsorb onto the nanoparticle surface, leading to a decrease in the negative surface charge. nih.gov As the concentration increases, a more compact hydrophobic layer is formed, which can eventually lead to the formation of a complete bilayer and even micelles on the surface. nih.gov

The primary mechanisms governing the adsorption of this compound onto negatively charged solid surfaces are ion exchange and electrostatic attraction. researchgate.netrsc.org On surfaces like clays and zeolites, the cationic headgroup of the surfactant displaces the naturally occurring cations (e.g., Na⁺) present on the surface to maintain charge neutrality. rsc.orgmdpi.com This ion-exchange process is a key step in the formation of a surfactant monolayer on the surface. mdpi.com

Following the initial ion exchange, further adsorption can occur through hydrophobic interactions between the alkyl tails of the adsorbed surfactant molecules and those in the bulk solution, leading to the formation of admicelles or bilayers. researchgate.net The adsorption process is also highly dependent on the pH of the solution, which affects the surface charge of the solid material and the stability of the surfactant. journalssystem.com Studies have shown that pH is a critical factor in determining both the adsorption and desorption processes of this compound on silicate (B1173343) surfaces. journalssystem.com

Table 2: Investigated Adsorption Mechanisms of this compound

| Adsorption Mechanism | Interacting Surface | Key Findings |

| Ion Exchange | Zeolites, Clays, Mica | The cationic headgroup of the surfactant replaces native cations on the negatively charged surface. researchgate.netrsc.orgmdpi.com |

| Electrostatic Adsorption | Silicate Surfaces, Gold Nanoparticles | Strong attraction between the positively charged surfactant headgroup and the negatively charged surface. nih.govjournalssystem.com |

| Hydrophobic Interactions | Zeolites, Clays | Formation of bilayers and admicelles driven by the association of the hydrophobic tails. researchgate.net |

Advanced Characterization Methodologies in Hexadecyldimethylammonium Bromide Research

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of powerful, non-invasive techniques to investigate the structure, dynamics, and interactions of CTAB assemblies.

UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring binding events and the solubilization of chromophores within the micellar core of Hexadecyldimethylammonium bromide. The principle lies in detecting changes in the electronic environment of a probe molecule, which alters its absorption spectrum.

When a molecule that absorbs light in the UV-Vis range is incorporated into CTAB micelles, its spectrum can exhibit a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity. For example, UV-Vis spectroscopy has been employed to study the self-assembly of CTAB on the surface of gold nanoparticles. The spectra show that the color and absorption peaks of the nanoparticle solution change with varying concentrations of CTAB, indicating the binding and stabilization effect of the surfactant on the nanoparticles. researchgate.net This technique can also monitor the aggregation or solubilization of materials. For instance, in studies involving the protein bacteriorhodopsin, treatment with CTAB induced aggregation, which was observed as a hyperchromic shift in its characteristic absorption band at 560 nm. researchgate.net

The solubilization of poorly water-soluble dyes or drugs into the hydrophobic core of CTAB micelles can be quantified by observing the increase in the absorbance of the solubilized species. The technique is also fundamental in studying the formation of nanoparticles where CTAB acts as a stabilizing agent; the UV-Vis absorption spectra of selenium nanoparticles, for instance, show shifts in the band edge with increasing selenium concentration in a CTAB micellar solution, allowing for the estimation of particle size. researchgate.net

Table 1: Application of UV-Vis Spectroscopy in CTAB-Related Systems

| System Studied | Observation | Reference |

| CTAB-capped Gold Nanoparticles | Color change and spectral shifts upon CTAB binding. | researchgate.net |

| Bacteriorhodopsin with CTAB | Hyperchromic shift (increased absorbance) at 560 nm, indicating aggregation. | researchgate.net |

| Selenium Nanoparticles in CTAB | Shift in the band edge of absorption spectra, used to estimate particle size. | researchgate.net |

Fluorescence spectroscopy is an exceptionally sensitive technique for studying the micellar properties of this compound. It utilizes fluorescent probe molecules, such as pyrene (B120774), whose emission spectra are highly sensitive to the polarity of their microenvironment.

In steady-state fluorescence, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene emission is a well-established measure of the polarity of the environment. In aqueous solution, pyrene has a high I₁/I₃ ratio. Upon the formation of CTAB micelles, pyrene partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio. This sharp change is used to accurately determine the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. mdpi.comnih.gov

Fluorescence quenching is another powerful method used to determine the micelle aggregation number (N), which is the average number of surfactant molecules in a single micelle. This experiment involves a fluorescent probe solubilized in the micelles and a quencher molecule that can deactivate the probe's fluorescence upon collision. By analyzing the quenching kinetics, the aggregation number can be calculated. researchgate.netresearchgate.net Studies on mixed surfactant systems, such as those combining decyltrimethylammonium (B84703) bromide and hexadecyltrimethylammonium bromide, have utilized fluorescence spectroscopy to show that the resulting mixed micelles are larger than those of the pure surfactants. nih.gov

Table 2: Physicochemical Properties of CTAB Micelles Determined by Fluorescence Spectroscopy

| Parameter | Probe Molecule | Method | Finding | Reference |

| Critical Micelle Concentration (CMC) | Pyrene | I₁/I₃ Ratio Measurement | Sharp decrease in I₁/I₃ ratio indicates micelle formation. | mdpi.comnih.gov |

| Micellar Aggregation Number (N) | Various | Steady-State Fluorescence Quenching | Allows for the calculation of the average number of CTAB molecules per micelle. | researchgate.netresearchgate.net |

| Mixed Micelle Properties (with C₁₀TAB) | Various | Fluorescence Spectroscopy | Mixed micelles are larger and nonspherical compared to pure surfactant micelles. | nih.gov |

Circular Dichroism (CD) spectroscopy is the primary technique for analyzing the secondary and tertiary structure of chiral molecules, particularly proteins. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, CD spectroscopy is invaluable for studying the conformational changes induced in proteins and other biomolecules upon their interaction with CTAB micelles. nih.govnih.gov

When a protein binds to or is encapsulated within a CTAB micelle, its conformation can be significantly altered. These changes are reflected in the protein's CD spectrum. The far-UV region (178-260 nm) of the CD spectrum is sensitive to the protein's secondary structure (α-helices, β-sheets, etc.). springernature.com For example, the interaction of a protein with CTAB could lead to a partial unfolding or a change in the helical content, which would be readily detectable as a change in the CD signal. creative-proteomics.com

Furthermore, the near-UV region (260-350 nm) provides information about the environment of aromatic amino acid side chains (tyrosine, tryptophan, phenylalanine), which is indicative of the protein's tertiary structure. nih.govspringernature.com Changes in this region can signify alterations in the protein's three-dimensional fold upon interaction with the surfactant. By titrating a protein solution with CTAB and monitoring the CD signal, one can study the binding process and its effect on the protein's structural integrity. nih.govcreative-proteomics.com This is crucial for applications in drug delivery, protein stabilization, and understanding surfactant-induced denaturation.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonds and molecular structure of a sample. jenck.comnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is highly sensitive and has been used to study the adsorption of CTAB at the air-water interface. nih.gov By analyzing the C-H stretching vibrations of the alkyl chains, researchers can gain insights into the conformation and packing of the surfactant molecules in the adsorbed layer. nih.gov FTIR has also been used to confirm the role of CTAB as a capping agent in the synthesis of selenium nanoparticles, where shifts in the C-N⁺ stretching modes of the CTAB headgroup indicated its interaction with the nanoparticle surface. researchgate.net

Raman spectroscopy involves illuminating a sample with a laser and analyzing the inelastically scattered light. jenck.com A key advantage of Raman spectroscopy is its low sensitivity to water, making it well-suited for studying aqueous solutions. sapub.org The Raman spectrum of Hexadecyltrimethylammonium bromide provides a characteristic fingerprint based on its molecular vibrations. chemicalbook.com Both techniques can distinguish between different conformational states of the surfactant's hydrocarbon chains (e.g., trans vs. gauche conformers), providing information on the order and fluidity of the micellar core or adsorbed layers.

Table 3: Vibrational Frequencies in FTIR/Raman for CTAB Analysis

| Vibrational Mode | Spectral Region (cm⁻¹) (Approx.) | Information Gained | Technique | Reference |

| C-H Stretching | 2800-3000 | Alkyl chain conformation, packing, and order. | FTIR, Raman | nih.gov |

| C-N⁺ Stretching | ~900-950 | Headgroup interaction with surfaces or other molecules. | FTIR | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. cea.frresearchgate.net

In the context of this compound research, XPS is ideal for analyzing surfaces that have been modified with the surfactant. For example, when CTAB is used to create functional coatings or to stabilize nanoparticles, XPS can confirm the presence of the surfactant on the surface by detecting the characteristic elements of CTAB: carbon (C), nitrogen (N), and bromine (Br). researchgate.net

High-resolution XPS scans of the C 1s and N 1s regions can provide information about the chemical bonding environment. researchgate.netnottingham.ac.uk This allows researchers to verify the integrity of the adsorbed CTAB layer and to study its interaction with the underlying substrate. nottingham.ac.uk XPS is also a powerful tool for quantifying the surface coverage and thickness of the CTAB layer. nottingham.ac.uk The technique has been widely applied to characterize various materials, from functionalized polymers to microbial cell surfaces where surface-engineered shells involving surfactants are analyzed. nih.gov

Scattering and Microscopy Techniques

While spectroscopic methods probe molecular properties, scattering and microscopy techniques provide information on the size, shape, and large-scale structure of CTAB assemblies.

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles and micelles in suspension. It works by analyzing the temporal fluctuations in the intensity of light scattered from the particles, which are undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation. DLS studies on aqueous solutions of CTAB have revealed how micelle size and shape evolve with concentration. researchgate.net For instance, research has shown that at concentrations above the CMC, CTAB initially forms spherical micelles, which can transition to larger, nonspherical (e.g., cylindrical or rod-like) structures at higher concentrations. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the shape, size, and internal structure of nanoparticles and macromolecular assemblies in the size range of 1 to 100 nm. beilstein-journals.org These techniques measure the elastic scattering of X-rays or neutrons by the sample at very small angles. Analysis of the scattering pattern provides detailed structural information. SAXS and SANS have been instrumental in characterizing the complex structures of CTAB reverse micelles (water-in-oil microemulsions). nih.gov For example, a combined SAXS, SANS, and molecular dynamics simulation study on CTAB/hexanol reverse micelles determined that they form approximately spherical particles with a water core composed of thousands of water molecules and a detailed interfacial region containing the surfactant headgroups, co-surfactant, and bromide ions. nih.gov

Microscopy techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), provide direct visual evidence of the morphology of surfactant aggregates and the structures they form. beilstein-journals.org TEM has been used to visualize CTAB-stabilized selenium nanoparticles, confirming their size and monodispersity. researchgate.net

Table 4: Structural Parameters of CTAB Assemblies from Scattering Techniques

| Technique | System | Parameters Determined | Findings | Reference |

| Dynamic Light Scattering (DLS) | Aqueous CTAB solution | Hydrodynamic radius, micelle shape | Transition from spherical to nonspherical micelles with increasing concentration. | researchgate.net |

| SAXS & SANS | CTAB/Hexanol Reverse Micelles | Particle size, shape, internal structure | Small, approximately spherical reverse micelles with a distinct water core and interfacial layer. | nih.gov |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension, making it ideal for characterizing surfactant micelles. nih.govhoriba.com The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.govhoriba.comusp.org Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. horiba.comusp.org Through the Stokes-Einstein equation, these diffusion coefficients are converted into a hydrodynamic diameter (d_H), which represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. horiba.comusp.org

In the context of this compound, often referred to by its synonym cetyltrimethylammonium bromide (CTAB), DLS studies have revealed that the hydrodynamic diameter of the micelles is influenced by factors such as concentration, temperature, and the presence of additives. csun.edunih.gov At concentrations just above the critical micelle concentration (CMC), CTAB typically forms spherical micelles. However, as the concentration increases, these can grow and transition into non-spherical, often cylindrical or worm-like, structures. csun.edu This transition is observable through an increase in the measured hydrodynamic diameter. csun.edu The addition of salts like potassium bromide (KBr) can also promote micellar growth by screening the electrostatic repulsion between the cationic head groups, leading to larger aggregate sizes at lower surfactant concentrations. csun.edu

Table 1: Hydrodynamic Diameter (d_H) of this compound (CTAB) Micelles at Different Concentrations in Aqueous Solution at 30°C

| CTAB Concentration (M) | Hydrodynamic Diameter (d_H) (nm) | Reference |

|---|---|---|

| 0.002 | ~5 | researchgate.net |

| 0.03 | Multiple relaxation processes observed | researchgate.net |

| 0.06 | Multiple relaxation processes observed | researchgate.net |

| 0.2 | ~10-20 (cylindrical micelles) | csun.edu |

| 0.25 | ~20-30 (cylindrical micelles) | csun.edu |

| 0.35 | >30 (cylindrical micelles) | csun.edu |

Small-Angle Neutron Scattering (SANS) and X-ray Diffraction (XRD) for Aggregate Structure and Lamellar Spacing

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS), a related technique, are powerful methods for investigating the structure of matter on a nanometer to micrometer scale. In surfactant science, SANS is particularly valuable for determining the shape, size, and aggregation number of micelles. mdpi.com The technique works by scattering a beam of neutrons off a sample and analyzing the resulting scattering pattern. The use of deuterated solvents, such as D₂O, enhances the contrast between the hydrogen-rich surfactant molecules and the solvent, providing high-quality data on the micellar structure. researchgate.net

SANS studies on this compound (CTAB) have confirmed the transition from spherical to ellipsoidal or worm-like micelles upon changes in concentration or the addition of salts like sodium salicylate (B1505791) (NaSal). researchgate.netresearchgate.netnih.gov These studies can provide detailed information about the dimensions of the aggregates, such as the semi-major and semi-minor axes of ellipsoidal micelles, and the contour length of worm-like micelles. nih.govsci-hub.se The aggregation number, which is the average number of surfactant molecules per micelle, can also be determined from SANS data. mdpi.com

X-ray Diffraction (XRD) is another crucial technique, especially for studying the ordered structures that can form at higher surfactant concentrations, such as liquid crystalline phases. XRD provides information on the repeating distances within a material, such as the lamellar spacing in a lamellar phase, which consists of bilayers of surfactant molecules separated by layers of solvent. researchgate.net For organoclays modified with HDTMA, XRD patterns show an increase in the basal spacing of the clay, indicating the intercalation of the surfactant molecules between the clay layers. researchgate.net

Table 2: Structural Parameters of this compound (CTAB) Micelles from SANS Data

| System | Concentration | Aggregation Number (N_agg) | Micelle Shape | Dimensions (Å) | Reference |

|---|---|---|---|---|---|

| CTAB in D₂O | 25 mM | ~15% polydispersity | Slightly elongated | Minor axis: 22 | researchgate.net |

| CTAB in D₂O | 100 mM | ~15% polydispersity | Slightly elongated | Minor axis: 22 | researchgate.net |

| CTAB/NaSal in D₂O | 150 mM CTAB, 10-150 mM PG | Varies with PG conc. | Ellipsoidal | Varies | nih.gov |

| CTAB in water | 290-313 K | 48 (at CMC) | Spherical | - | mdpi.com |

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-TEM) for Morphology

Transmission Electron Microscopy (TEM) and its cryogenic counterpart, Cryo-TEM, are imaging techniques that provide direct visualization of the morphology of nanoscale objects. researchgate.net In Cryo-TEM, the sample is rapidly frozen in a thin film of vitrified ice, which preserves the native structure of the aggregates in solution. researchgate.net This avoids the artifacts that can be introduced by the staining or drying procedures often required for conventional TEM.

These techniques have been instrumental in confirming the structural transitions of this compound (CTAB) micelles. researchgate.net Cryo-TEM images have clearly shown the evolution from small, spherical micelles to long, entangled worm-like or thread-like micelles with the addition of salts like sodium salicylate. researchgate.netresearchgate.net The direct visualization provided by TEM and Cryo-TEM complements the scattering data from SANS and DLS, offering a more complete picture of the self-assembled structures. researchgate.net For instance, Cryo-TEM can distinguish between different types of aggregates that may coexist in a solution, such as vesicles and micelles.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface's topography with nanoscale resolution. nih.gov It operates by scanning a sharp tip at the end of a cantilever over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is measured and used to create the topographic image. nih.gov AFM can be performed in liquid, making it suitable for studying the adsorption and self-assembly of surfactants at solid-liquid interfaces.

AFM studies have provided remarkable insights into the behavior of this compound (CTAB) on various substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG) and mica. nih.govresearchgate.net On HOPG, CTAB has been observed to form hemi-cylindrical micelles, which appear as parallel rows in AFM images. researchgate.net The dynamics of the formation and rearrangement of these surface aggregates can be visualized in real-time using video-rate AFM. On mica, the adsorption of CTAB can lead to the formation of globular micelles, which can then transition to cylindrical micelles and eventually to flat films over time. nih.gov

Electrochemistry and Interfacial Measurements

Electrochemical and interfacial measurement techniques are fundamental for characterizing the behavior of ionic surfactants like this compound. These methods provide key parameters related to micellization and the electrical properties of the aggregates.

Conductometric Analysis for Micellization Parameters

Conductometry is a simple yet powerful technique for determining the critical micelle concentration (CMC) of ionic surfactants. The method involves measuring the electrical conductivity of a surfactant solution as a function of its concentration. Below the CMC, the surfactant exists primarily as individual ions (monomers), and the conductivity increases linearly with concentration. Above the CMC, the surfactant molecules aggregate to form micelles. While the total number of charge carriers continues to increase, the mobility of the large, charged micelles is lower than that of the free monomers, and some counterions become associated with the micelle surface, reducing the number of free charge carriers. researchgate.net This leads to a change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is taken as the CMC.

The ratio of the slopes of the post-micellar to the pre-micellar regions of the plot can be used to estimate the degree of counterion dissociation (α) or, conversely, the degree of counterion binding (β = 1 - α). These parameters provide insight into the electrostatic interactions at the micelle surface. The CMC of this compound (CTAB) has been extensively studied using conductometry under various conditions of temperature and solvent composition. researchgate.net

Table 3: Critical Micelle Concentration (CMC) and Degree of Counterion Dissociation (α) of this compound (CTAB) in Aqueous Solution at Different Temperatures

| Temperature (°C) | CMC (mM) | Degree of Counterion Dissociation (α) | Reference |

|---|---|---|---|

| 25 | 0.900 - 0.911 | 0.37 - 0.39 | |

| 25 | ~1.0 | - | |

| 28.2 | - | Change in conductivity rate observed | horiba.com |

| 30.2 | Varies with cosolvent | Varies with cosolvent | researchgate.net |

| 40.2 | Varies with cosolvent | Varies with cosolvent | researchgate.net |

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. It is the electrical potential at the slipping plane, which is the boundary that separates the layer of fluid firmly attached to the particle surface from the bulk fluid. For surfactant micelles, the zeta potential reflects the charge at the micelle surface.

Zeta potential measurements are typically performed using electrophoretic light scattering (ELS), where an electric field is applied to the sample, causing charged particles to move. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of scattered laser light. This mobility is then converted to the zeta potential.

For this compound micelles, which are cationic, the zeta potential is positive. The magnitude of the zeta potential can be influenced by the surfactant concentration, the ionic strength of the solution, and the pH. An increase in surfactant concentration above the CMC can lead to changes in the zeta potential due to alterations in micelle size, shape, and the degree of counterion binding.

Theoretical and Computational Approaches

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time evolution of the system, providing a dynamic picture of molecular processes. For surfactants such as hexadecyldimethylammonium bromide, MD simulations are particularly valuable for investigating the formation and structure of aggregates and the nature of interactions at various interfaces.

MD simulations have been instrumental in elucidating the spontaneous self-assembly of surfactants into micelles and other aggregate structures. Simulations can track the entire process, from the initial random distribution of surfactant monomers in a solvent to the formation of stable colloidal particles. nih.gov For cationic surfactants like this compound, these simulations show a multi-stage process: a rapid initial aggregation into small, disordered clusters, followed by a "ripening" stage where larger aggregates grow at the expense of smaller ones, and finally, a slower phase involving collisions and fusion between larger micelles to reach an equilibrium state. nih.gov

The simulations reveal detailed information about the structure of the resulting aggregates. For instance, micelles of related surfactants like cetyltrimethylammonium bromide (CTAB) are shown to be generally spheroidal, with a core composed of the hydrophobic alkyl tails and a hydrophilic corona made of the quaternary ammonium (B1175870) headgroups. nih.govresearchgate.net These simulations also capture the formation of a Stern layer, where bromide counterions accumulate near the positively charged headgroups. nih.gov Under certain conditions, such as changes in concentration or the presence of co-solutes, MD simulations can also model the transition from spherical to cylindrical or worm-like micelles. researcher.life

Simulations of mixtures containing both cationic and anionic surfactants, such as CTAB and sodium octyl sulfate (B86663) (SOS), have demonstrated how the composition ratio influences the shape of the resulting aggregate. nih.gov Depending on whether the mixture is rich in the cationic or anionic component, the aggregation pathway can transition from spherical to disc-like and then to rod-like structures. nih.gov